molecular formula C24H31N3O2S B2966542 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide CAS No. 1209607-40-8

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide

Cat. No. B2966542
CAS RN: 1209607-40-8
M. Wt: 425.59
InChI Key: MIVHOTOCZRSPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide, also known as MI-773, is a small molecule inhibitor that targets the MDM2-p53 interaction. This interaction is crucial for the degradation of p53, a tumor suppressor protein, which is often mutated or dysregulated in cancer cells. MI-773 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer.

Scientific Research Applications

Pharmacological and Neurotoxic Effects of MDMA

Studies on 3,4-Methylenedioxymethamphetamine (MDMA), a compound with some structural similarities, have shown its effects on cerebral dopaminergic, serotonergic, and cholinergic neurons. MDMA promotes the release of dopamine and serotonin in various brain regions, affecting neurotransmitter release and potentially leading to neurotoxicity to serotonin axon terminals in rats (G. Gudelsky & B. Yamamoto, 2008).

Antidepressant Potential of Serotonin Antagonists

Research on AR-A000002, a novel selective serotonin 1B antagonist, demonstrates its anxiolytic and antidepressant potential. This suggests that compounds affecting serotonin receptors can have significant therapeutic applications, potentially including "N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide" if it interacts similarly with serotonin pathways (T. Hudzik et al., 2003).

Bioremediation of Environmental Contaminants

A review focused on the bioremediation of methyl parathion, a pesticide, by degradation through soil bacteria, demonstrates the potential of microbial and enzyme-based approaches to mitigate environmental contaminants. This area could be relevant if "N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide" exhibits environmental persistence or toxicity (J. Bara et al., 2017).

Molecular Mechanisms and Therapeutic Prospects

The pharmacological properties and molecular mechanisms of thymol, a natural monoterpene phenol, have been reviewed, highlighting its antioxidant, anti-inflammatory, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities. This comprehensive understanding of bioactive compounds’ mechanisms could guide the research on "N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide" for potential therapeutic applications (M. F. Nagoor Meeran et al., 2017).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2S/c1-26-11-9-20-17-19(7-8-22(20)26)23(27-12-14-29-15-13-27)18-25-24(28)10-16-30-21-5-3-2-4-6-21/h2-8,17,23H,9-16,18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVHOTOCZRSPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCSC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide

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